3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline
Description
Bond Lengths and Electronic Effects
- C–N Bonds : The C–N bond between the aniline ring and the piperazine nitrogen measures approximately 1.41 Å, consistent with partial double-bond character due to resonance between the aromatic ring and the piperazine moiety.
- C–F Bond : The C–F bond length in the para-fluoroaniline group is 1.34 Å, typical for aromatic fluorine substituents, which withdraw electron density via inductive effects.
- Acetyl Group : The carbonyl (C=O) bond in the acetyl substituent is 1.23 Å, characteristic of sp² hybridization, while the adjacent C–N bond (1.47 Å) reflects reduced conjugation compared to the aniline-piperazine linkage.
Table 1: Key Bond Lengths and Angles
Electron Distribution
The fluorine atom’s electronegativity induces a dipole moment, polarizing the aniline ring and enhancing the resonance interaction between the amino group and the piperazine nitrogen. This delocalization stabilizes the planar conformation of the aniline moiety. The acetyl group further modulates electron density via inductive effects, reducing the basicity of the piperazine nitrogen.
Properties
IUPAC Name |
1-[4-(5-amino-2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPGSUPPCTQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508440 | |
| Record name | 1-[4-(5-Amino-2-fluorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-84-2 | |
| Record name | 1-[4-(5-Amino-2-fluorophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of Piperazine
- Reagents: Piperazine, acetic anhydride (or acetyl chloride), base (e.g., pyridine).
- Conditions: Room temperature to mild heating, under inert atmosphere to prevent side reactions.
- Outcome: Formation of N-acetylpiperazine with high selectivity.
Synthesis of this compound via Coupling
-
- 4-fluoroaniline (or suitable precursor)
- 4-acetylpiperazine (from acetylation step)
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- DCC or EDC to activate the amine or amide bond formation.
-
- Typically dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
- Mild temperatures (room temperature to 50 °C)
- Stirring under inert atmosphere (nitrogen or argon)
- Reaction times ranging from several hours to overnight.
-
- Recrystallization or chromatographic techniques (silica gel column chromatography) to isolate pure product.
Research-Based Synthetic Protocol Example
A representative synthetic route adapted from related fluoro-substituted piperazine derivatives and triazole hybrids (which share similar piperazine acetylation and coupling chemistry) is as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetylation of Piperazine | Piperazine + Acetic Anhydride + Pyridine, RT, 2-4 h | ~75-85% | Selective monoacetylation |
| 2 | Preparation of 4-fluoroaniline derivative | Commercial or synthesized via aromatic substitution | - | Starting material |
| 3 | Coupling Reaction | 4-acetylpiperazine + 4-fluoroaniline + DCC or EDC, DCM or DMF, RT to 50 °C, overnight | 70-90% | Carbodiimide-mediated coupling |
| 4 | Purification | Recrystallization (CHCl3/hexane) or chromatography | - | High purity product |
Experimental Data from Literature
A detailed experimental procedure for a closely related compound (this compound analogues) has been reported with the following highlights:
- Acetylation Step: Using 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylating agent in o-xylene at 150 °C yielded β-ketoamide intermediates with excellent yields (~78%).
- Coupling Step: The β-ketoamide intermediate was reacted with aromatic amines or azides in dry DMSO with potassium carbonate as a base at room temperature, followed by heating at 50 °C overnight, yielding the final substituted piperazine derivatives in yields of 86-98%.
- Characterization: Products were characterized by NMR (1H, 13C), HRMS, and elemental analysis confirming structure and purity.
- Reaction Mechanism: The coupling involves nucleophilic substitution or amide bond formation facilitated by carbodiimide activation or base-catalyzed cycloaddition in the case of azide intermediates.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Piperazine Acetylation | Acetic anhydride or acetyl chloride, base (pyridine), RT to mild heating |
| Coupling Agent | DCC or EDC carbodiimides |
| Solvent | DCM, DMF, or DMSO |
| Temperature | Room temperature to 50 °C |
| Reaction Time | Several hours to overnight |
| Purification | Recrystallization or chromatography |
| Typical Yield | 70-90% overall |
| Characterization | NMR, HRMS, elemental analysis |
Research Findings and Notes
- The presence of the fluorine atom in the 4-position of the aniline ring can influence the electronic properties and reactivity during coupling, often improving yields and selectivity compared to other halogen analogs.
- The acetyl group on the piperazine nitrogen is critical for modulating biological activity and can be introduced efficiently via acetylation prior to coupling.
- Mild reaction conditions preserve the integrity of sensitive functional groups and avoid side reactions such as over-acetylation or polymerization.
- Carbodiimide coupling agents are preferred due to their efficiency and mildness, but care must be taken to remove urea byproducts (e.g., dicyclohexylurea) during purification.
Chemical Reactions Analysis
Oxidation Reactions
The aniline ring and acetylated piperazine group are susceptible to oxidation under specific conditions.
Reduction Reactions
The acetyl group and aromatic system can undergo reduction.
Substitution Reactions
The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS).
Hydrolysis Reactions
The acetyl group on the piperazine ring undergoes hydrolysis under acidic or basic conditions.
Acylation/Alkylation of the Aniline Amine
The primary amine on the aniline ring can be further functionalized.
Metal-Catalyzed Cross-Coupling
The fluorine substituent enables participation in palladium-catalyzed reactions.
Comparative Reactivity with Analogs
The fluorine atom and acetylpiperazine group confer distinct reactivity compared to non-fluorinated or non-acetylated analogs:
| Compound | Fluorine Position | Piperazine Modification | Key Reactivity Difference |
|---|---|---|---|
| 3-(4-Acetyl-piperazin-1-yl)-4-chloroaniline | 4-Cl | Acetylated | Chlorine undergoes faster NAS than fluorine. |
| 3-Fluoro-4-(piperazin-1-yl)aniline | 3-F | Free amine | Higher nucleophilicity at piperazine due to lack of acetyl group. |
Stability and Degradation Pathways
Scientific Research Applications
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline involves its interaction with specific molecular targets such as enzymes or receptors. The acetyl group and fluoroaniline moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Piperazine-Substituted Fluoroanilines
Key Insights :
- Positional Isomerism : The fluorine position (para vs. ortho) significantly impacts electronic distribution and steric effects. For example, 4-fluoroaniline derivatives exhibit higher proton affinity than nitro-substituted analogs .
- Substituent Effects : Acetyl groups on piperazine moderate electron density, while trifluoroacetyl groups enhance electrophilicity, affecting reactivity in coupling reactions .
Table 2: Comparative Reactivity in Key Reactions
Key Insights :
- Synthetic Utility : this compound's acetyl group stabilizes intermediates in multi-step syntheses, as seen in urea derivatives .
- Fluorine Effects: The para-fluorine in 4-fluoroaniline enhances nucleophilicity, enabling efficient coupling in thiazolidinone and nicotinamide syntheses .
Key Insights :
- Toxicity : 4-Fluoroaniline exhibits lower cytotoxicity compared to chlorinated analogs, making it safer for pharmaceutical applications .
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Insights :
Biological Activity
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial therapy. This article reviews its synthesis, biological mechanisms, and various applications, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula C_{12}H_{16}F_{N}_{3}O and a molecular weight of approximately 233.27 g/mol. Its structure includes a piperazine ring substituted with an acetyl group and a fluorinated aniline moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetyl group enhances binding affinity, while the fluorinated aniline moiety contributes to its pharmacokinetic properties. Research indicates that this compound may act as an inhibitor in tumor immunotherapy, particularly targeting pathways like PD-1/PD-L1, which play a vital role in regulating immune responses against tumors.
Anticancer Activity
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against human cancer models, demonstrating promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Case Study 1: Tumor Immunotherapy
A recent study investigated the effects of this compound on tumor-bearing mice. The results indicated that treatment with this compound significantly reduced tumor size and enhanced survival rates compared to controls. The study highlighted the potential of this compound as a therapeutic agent in cancer immunotherapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting its potential use as an alternative treatment option in infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline in laboratory settings?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, 4-fluoroaniline derivatives can be functionalized by introducing a piperazine-acetyl group through nucleophilic substitution or coupling reactions. A key intermediate, 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, has been synthesized using bromination and cyclization steps, followed by characterization via ¹H-NMR, ¹³C-NMR, and LC-MS to confirm structural integrity . Catalytic hydrogenation using palladium or nickel catalysts under controlled pressure (e.g., 1–3 atm H₂) is often employed to reduce nitro intermediates to aniline derivatives .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for characterizing the structural integrity of this compound?
- Methodological Answer : For NMR analysis, deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and high-field instruments (≥400 MHz) are recommended to resolve overlapping signals from fluorinated and piperazine moieties. FT-IR should focus on identifying N-H stretches (3200–3400 cm⁻¹) and acetyl C=O bands (~1650 cm⁻¹). Discrepancies in spectral data may arise from tautomerism or residual solvents, requiring repeated purification (e.g., column chromatography) and comparison with computational spectra .
Q. What are the key considerations in designing catalytic systems for the efficient synthesis of piperazine-containing fluorinated anilines?
- Methodological Answer : Catalyst selection (e.g., Pd/C or Raney Ni), solvent polarity (e.g., ethanol or THF), and reaction temperature (25–80°C) critically influence yield. For example, methyl chloroformate-mediated carbamate formation from 4-fluoroaniline requires anhydrous conditions to prevent hydrolysis . Kinetic studies using HPLC or GC-MS can optimize reaction progress and minimize byproducts like dehalogenated species .
Advanced Research Questions
Q. What experimental strategies are effective in resolving structural isomers or tautomers of this compound during synthesis?
- Methodological Answer : High kinetic energy ion mobility spectrometry (HiKE-IMS) with nitrogen or air buffer gases can separate isomers based on mobility differences (~0.005–0.01 cm² V⁻¹ s⁻¹). For example, 4-fluoroaniline exhibits baseline-separated peaks in air due to para-protonated vs. azepine-like structures, while computational modeling (e.g., IMoS software) aids in assigning mobility values to specific ion forms . Adjusting reduced electric field strength (EDR/N) between 40–90 Td enhances resolution for 3-fluoroaniline derivatives .
Q. How do microbial communities degrade fluorinated aniline derivatives, and what implications does this have for environmental persistence studies?
- Methodological Answer : Bacterial strains like Acinetobacter sp. TW utilize cometabolism pathways to degrade 4-fluoroaniline, with optimal activity at pH 7.0–7.5 and 30°C. Quorum-sensing biofilms enhance degradation efficiency by upregulating dehalogenase enzymes. Metabolite profiling via LC-HRMS identifies intermediates like 4-fluorocatechol, which undergoes ring cleavage. Such studies inform bioremediation strategies for fluorinated pollutants .
Q. What are the challenges in computational modeling of ion mobility data for structural assignment of fluorinated aniline derivatives, and how can these be mitigated?
- Methodological Answer : Mobility values for protonated vs. molecular ion forms often differ by <0.005 cm² V⁻¹ s⁻¹, complicating structural assignments. To address this, HiKE-IMS data should be cross-validated with collision-induced dissociation (CID) patterns and density functional theory (DFT) calculations. For example, the para-protonated structure of 4-fluoroaniline (1.9063 cm² V⁻¹ s⁻¹) closely matches azacaradiene (1.9277 cm² V⁻¹ s⁻¹), but experimental error margins (~0.01 cm² V⁻¹ s⁻¹) necessitate iterative refinement of computational models .
Q. How can researchers address discrepancies in mobility data when assigning structures to protonated vs. molecular ion forms in ion mobility spectrometry?
- Methodological Answer : Discrepancies arise from overlapping mobility peaks and solvent adducts. Strategies include:
- Using dual buffer gases (e.g., nitrogen and air) to exploit differential mobility shifts.
- Performing tandem MS/MS to correlate fragmentation pathways with ion structures.
- Applying machine learning algorithms to predict mobility trends across fluorinated analogs .
Data Contradiction Analysis
- Isomer Mobility in HiKE-IMS : While 3-fluoroaniline shows increased mobility at EDR/N 40–90 Td compared to 4-fluoroaniline, baseline separation of peaks in air is only achievable for 4-fluoroaniline. This suggests instrument-specific resolving power limitations, necessitating complementary techniques like cryogenic IR spectroscopy .
- Microbial Degradation Efficiency : Ralstonia sp. FD-1 degrades 4-fluoroaniline via cometabolism with glucose, but substrate inhibition occurs at >200 mg/L. Contrasting results with Acinetobacter sp. TW highlight strain-specific metabolic pathways, requiring tailored bioaugmentation approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
